beta-D-Glucosamine sulfate

Description

Structural Classification and Nomenclature within Carbohydrate Chemistry

In the realm of carbohydrate chemistry, beta-D-glucosamine sulfate (B86663) is classified as a hexose, which is a monosaccharide containing six carbon atoms. hmdb.ca More specifically, it is an amino sugar, a class of sugar molecules where a hydroxyl group has been replaced with an amino group (-NH₂). unimed.edu.ng The "D" in its name refers to the stereochemical configuration, while the "beta" (β) designation indicates the orientation of the anomeric hydroxyl group on the first carbon (C1) is above the plane of the ring structure. slideshare.net This is distinct from its α-anomer.

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for the glucosamine (B1671600) component is (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol. nih.gov When combined with a sulfate group, it is referred to as beta-D-Glucosamine sulfate. nih.gov

Table 1: Chemical and Structural Identifiers for beta-D-Glucosamine

| Identifier | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₃NO₅ | nih.gov |

| Molecular Weight | 179.17 g/mol | nih.gov |

| IUPAC Name | (2R,3R,4R,5S,6R)-3-amino-6-(hydroxymethyl)oxane-2,4,5-triol | nih.gov |

| CAS Number | 14257-69-3 | nih.gov |

Natural Occurrence and Biosynthesis Precursors

Beta-D-glucosamine is one of the most abundant monosaccharides in nature. wikipedia.org It is found in the exoskeletons of crustaceans like shrimp and crabs, the cell walls of fungi, and in animal bones and bone marrow. wikipedia.orgnih.govmdpi.com Commercially, it is often produced by the hydrolysis of shellfish exoskeletons. wikipedia.org

In biological systems, D-glucosamine is synthesized in the form of glucosamine-6-phosphate. wikipedia.org This process is the initial step of the hexosamine biosynthesis pathway, where fructose (B13574) 6-phosphate is converted with glutamine into glucosamine-6-phosphate, a reaction catalyzed by the enzyme glutamine—fructose-6-phosphate (B1210287) transaminase. wikipedia.orgbiorxiv.org

As an amino sugar, beta-D-glucosamine is a vital precursor for the synthesis of nitrogen-containing sugars, which are integral to many biological structures and processes. wikipedia.orgbrainly.in It is essential for the formation of glycosylated proteins and lipids (glycoproteins and glycolipids), which play crucial roles in cell-to-cell communication and recognition. wikipedia.orgbrainly.indspmuranchi.ac.in The presence of the amino group allows for further modifications, such as acetylation to form N-acetyl-D-glucosamine (GlcNAc), a critical component in many structural polymers. unimed.edu.ngmdpi.com

Beta-D-glucosamine plays a fundamental role as a precursor for the synthesis of glycosaminoglycans (GAGs) and proteoglycans. wikipedia.org GAGs are long, linear polysaccharides made of repeating disaccharide units, which typically consist of an amino sugar and a uronic acid. sigmaaldrich.com Proteoglycans are large macromolecules composed of a core protein to which one or more GAG chains are covalently attached. sigmaaldrich.comgoogle.com

Glucosamine is essential for the biosynthesis of these molecules because it can be converted into UDP-N-acetylglucosamine (UDP-GlcNAc) and UDP-N-acetylgalactosamine (UDP-GalNAc), which are the activated sugar precursors required for the polymerization of GAG chains like heparan sulfate and chondroitin (B13769445) sulfate. nih.govsigmaaldrich.com The integrity of the cartilage matrix, which is crucial for joint function, depends on these proteoglycans. google.com Research has shown that glucosamine stimulates the synthesis of proteoglycans and collagen. unimed.edu.ng However, some in vitro studies have indicated that high concentrations of glucosamine might, paradoxically, reduce proteoglycan synthesis, potentially due to the depletion of cellular ATP. nih.govresearchgate.net

Table 2: Major Glycosaminoglycans and the Role of Glucosamine Precursors

| Glycosaminoglycan (GAG) | Amino Sugar Component | Glucosamine-Derived Precursor |

|---|---|---|

| Hyaluronan | N-acetyl-D-glucosamine | UDP-GlcNAc |

| Chondroitin Sulfate | N-acetyl-D-galactosamine | UDP-GalNAc (epimerized from UDP-GlcNAc) |

| Heparan Sulfate | N-acetyl-D-glucosamine | UDP-GlcNAc |

The Hexosamine Biosynthesis Pathway (HBP) is a crucial metabolic route that utilizes a small percentage of cellular glucose to produce UDP-N-acetylglucosamine (UDP-GlcNAc). biorxiv.org This pathway integrates glucose, amino acid, fatty acid, and nucleotide metabolism. researchgate.net The first and rate-limiting step of the HBP is the conversion of fructose-6-phosphate (a glycolysis intermediate) and glutamine to D-glucosamine-6-phosphate (GlcN6P), catalyzed by the enzyme glutamine:fructose-6-phosphate amidotransferase (GFAT). biorxiv.orgimrpress.com

GlcN6P is then acetylated to form N-acetylglucosamine-6-phosphate (GlcNAc-6P), which is subsequently isomerized to N-acetylglucosamine-1-phosphate (GlcNAc-1P). biorxiv.org The final step involves a reaction with UTP to generate the end-product, UDP-GlcNAc. biorxiv.org This end-product serves as the essential substrate for the synthesis of GAGs, proteoglycans, and for the O-GlcNAcylation of proteins. wikipedia.orgresearchgate.net Because the formation of glucosamine-6-phosphate is the first committed step, glucosamine levels can be important in regulating the entire pathway's output. wikipedia.org

Beta-D-glucosamine is a structural component of two of the most abundant polysaccharides in nature: chitin (B13524) and chitosan (B1678972). wikipedia.org Chitin is a long-chain linear polymer composed of β-(1,4)-linked N-acetyl-D-glucosamine units. nih.govmdpi.commdpi.com It is the primary structural component of the exoskeletons of arthropods (like insects and crustaceans) and the cell walls of fungi. nih.govmdpi.com

Chitosan is derived from chitin through a process of deacetylation, which removes some of the acetyl groups from the N-acetyl-D-glucosamine monomers, leaving behind a polymer with repeating D-glucosamine units. nih.govmdpi.commdpi.com Therefore, chitosan is a copolymer of β-(1,4)-linked D-glucosamine and N-acetyl-D-glucosamine. mdpi.com

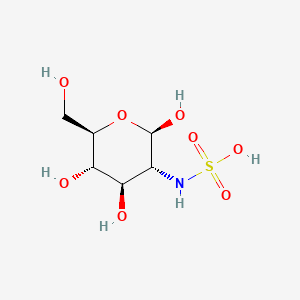

Structure

2D Structure

3D Structure

Properties

CAS No. |

909257-48-3 |

|---|---|

Molecular Formula |

C6H13NO8S |

Molecular Weight |

259.24 g/mol |

IUPAC Name |

[(2R,3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]sulfamic acid |

InChI |

InChI=1S/C6H13NO8S/c8-1-2-4(9)5(10)3(6(11)15-2)7-16(12,13)14/h2-11H,1H2,(H,12,13,14)/t2-,3-,4-,5-,6-/m1/s1 |

InChI Key |

PRDZVHCOEWJPOB-QZABAPFNSA-N |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)NS(=O)(=O)O)O)O)O |

Canonical SMILES |

C(C1C(C(C(C(O1)O)NS(=O)(=O)O)O)O)O |

physical_description |

Solid |

Origin of Product |

United States |

Advanced Synthesis Methodologies and Derivatization Strategies for Beta D Glucosamine Sulfate

Chemical and Enzymatic Synthetic Routes

The production of beta-D-glucosamine sulfate (B86663) relies on diverse synthetic strategies, ranging from the chemical degradation of natural polymers to sophisticated biotechnological processes. These methods aim to efficiently and sustainably source this valuable amino sugar, which serves as a crucial precursor in various biochemical pathways.

A primary industrial method for producing glucosamine (B1671600) involves the acid-catalyzed hydrolysis of chitin (B13524), a structural polysaccharide abundant in the exoskeletons of crustaceans (like shrimp and crabs) and the cell walls of fungi. oup.comorgsyn.org This chemical process breaks the β-1,4-glycosidic bonds linking the N-acetyl-D-glucosamine (GlcNAc) units of the chitin polymer and removes the acetyl groups to yield glucosamine.

The process typically involves heating chitin with concentrated strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). orgsyn.orgresearchgate.net When sulfuric acid is used, the process can directly yield glucosamine sulfate. google.com Key parameters influencing the reaction's efficiency include acid concentration, temperature, reaction time, and the physical state of the chitin raw material. researchgate.netgoogle.com For instance, one patented method involves reacting chitin with 70% sulfuric acid at 90-100°C for 4 hours. google.com Another approach demonstrated that using a co-solvent system with 100 mM sulfuric acid at 175°C could achieve an 80% yield of glucosamine from ball-milled chitin in just one hour. researchgate.net While effective, acid hydrolysis can be harsh, leading to potential degradation of the resulting monosaccharide and generating acidic waste that requires neutralization. oup.com

| Method | Starting Material | Reagents | Temperature | Time | Yield | Reference |

| Acid Hydrolysis | Chitin | 70% H₂SO₄ | 90-100°C | 4 h | Not specified | google.com |

| Co-solvent Hydrolysis | Ball-milled Chitin | 100 mM H₂SO₄ | 175°C | 1 h | 80% | researchgate.net |

| Acid Hydrolysis | Chitin | Concentrated HCl | Boiling water bath | 2.5 h | ~60-70% | orgsyn.org |

To circumvent the drawbacks of chemical hydrolysis, enzymatic methods employing chitinolytic enzymes have been developed as a milder and more specific alternative. nih.gov These biocatalytic processes utilize enzymes, primarily chitinases (EC 3.2.1.14) and β-N-acetylhexosaminidases (EC 3.2.1.52), to depolymerize chitin into its constituent monomers. nih.gov

Chitinases are glycoside hydrolases that cleave the β-1,4-glycosidic linkages within the chitin polymer. nih.gov They can act in an endo-fashion, randomly cleaving internal bonds, or an exo-fashion, releasing di- or monosaccharide units from the chain ends. nih.gov The synergistic action of different chitinases is often required for the efficient breakdown of the highly crystalline structure of native chitin. nih.gov For example, a study using extracellular enzymes from a marine bacterium achieved a 2.65% yield of N-acetyl-D-glucosamine from colloidal chitin at 60°C and pH 8.9. frontiersin.org Another approach used a two-step enzymatic process on chitosan (B1678972), first with α-amylase and then with glucoamylase, to produce glucosamine under optimized pH and temperature conditions for each enzyme. nih.gov Pre-treatment of chitin, for instance through bacterial fermentation, can create a more accessible fibrous structure, significantly enhancing the yield of N-acetyl-D-glucosamine (up to 96%) from subsequent enzymatic hydrolysis. rsc.org

| Enzyme System | Substrate | Key Enzymes | Optimal Conditions | Product | Yield | Reference |

| Marine Bacterium Enzymes | Colloidal Chitin | Extracellular enzymes | 60°C, pH 8.9, 3.5% NaCl | N-acetyl-D-glucosamine | 2.65% | frontiersin.org |

| Sequential Hydrolysis | Chitosan | α-Amylase, Glucoamylase | 50°C, pH 5.0 then 55°C, pH 4.5 | Glucosamine | Not specified | nih.gov |

| Bacterial Pre-treatment + Enzymatic Hydrolysis | Fermentation-treated Chitin | Not specified | 6 h batch reaction | N-acetyl-D-glucosamine | 96% | rsc.org |

Microbial fermentation presents a promising route for glucosamine production, potentially offering a more sustainable alternative to shellfish-derived chitin. oup.comnih.gov This method utilizes microorganisms, such as fungi or bacteria, that can either naturally produce glucosamine as a metabolite or break down chitin-containing biomass. oup.comgoogle.com Fungi like Aspergillus sp. and Monascus pilosus have been employed in fermentation processes to produce glucosamine. google.com

The process involves culturing selected microbial strains in a low-cost medium under controlled conditions of temperature, pH, and agitation. google.com After fermentation, the microbial biomass is harvested, and the cells are disrupted to release intracellular products. Subsequent acid treatment and purification steps are then used to isolate the glucosamine. google.com Genetic engineering techniques are being explored to enhance glucosamine yields in microorganisms. For example, gene transfer has been used to develop glucosamine-producing Escherichia coli strains. google.com Biofermentation-derived glucosamine sulfate, often produced using non-GMO corn as a substrate, is chemically identical to the chitosan-derived product and has been shown to be bioequivalent. nih.gov

Targeted Synthesis of Sulfated Derivatives and Analogs for Research Applications

Beyond the bulk synthesis of glucosamine sulfate, targeted chemical synthesis of its derivatives is crucial for research, particularly for understanding the roles of sulfated carbohydrates in biological systems. These strategies allow for the precise placement of sulfate groups on the glucosamine scaffold, creating tools to probe enzyme function and biological activity.

Sulfated carbohydrates are processed by two main enzyme classes: sulfatases, which cleave the sulfate ester, and glycoside hydrolases, which cleave the sugar linkage. nih.gov Studying the precise function and substrate preferences of these enzymes requires access to well-defined, homogeneously sulfated substrates. Regioselective sulfation allows for the synthesis of a series of glucosamine derivatives where a sulfate group is placed at a single, specific position (e.g., C-3, C-4, or C-6). nih.gov

One study reported the synthesis of four regioisomerically sulfated p-nitrophenyl glucosaminides starting from a common precursor, p-nitrophenyl N-acetyl-beta-D-glucosaminide. nih.gov These synthesized substrates were then used to analyze the substrate preferences of four different sulfatases and 24 β-N-acetylhexosaminidases. The results revealed significant differences in the ability of each enzyme to act on substrates sulfated at different positions. For instance, while the 4- and 6-sulfated derivatives were substrates for many of the fungal hexosaminidases, only one enzyme, from Penicillium chrysogenum, could hydrolyze the 3-sulfated glycoside. nih.gov This demonstrates the utility of regioselectively sulfated derivatives as powerful tools for enzyme characterization. nih.gov

To explore the structure-function relationships of complex sulfated polysaccharides like heparan sulfate, researchers aim to generate libraries of sulfated oligosaccharides. purdue.edu The chemical synthesis of sulfated D-glucosamine libraries is a key step in this process. This involves developing an orthogonal sulfation strategy, where different hydroxyl groups on the glucosamine ring are protected with distinct protecting groups that can be removed selectively under different chemical conditions. purdue.edu

This approach allows each position on the sugar to be selectively deprotected and then sulfated, while the other positions remain protected. purdue.edu Subsequent deprotection steps can be performed in the presence of the newly introduced sulfate esters to allow for further sulfation at other positions. purdue.edu To improve the efficiency of this multi-step synthesis and simplify the purification of highly polar intermediates, a solid-phase approach can be used, where the orthogonally protected glucosamine building blocks are attached to a resin support. purdue.edunih.gov The resulting libraries of well-defined sulfated glucosamine derivatives are invaluable for screening against heparin-binding proteins and studying their biological activities, such as cell proliferation. purdue.edunih.gov

Preparation of Sulfated Glucan Derivatives

The synthesis of sulfated glucan derivatives is a significant area of research, primarily aimed at modifying the biological activities of these polysaccharides. The process of sulfation introduces sulfate groups onto the glucan backbone, and the extent and position of this substitution can significantly modulate the compound's properties. nih.gov A variety of (1→3)-beta-D-glucans, differing in their degree of branching, have been used as starting materials for sulfation. nih.gov

Common sulfating agents and methods include the sulfur trioxide-pyridine complex, chlorosulfonic acid, and chlorosulfonic acid in combination with dimethylformamide (DMF). nih.govmdpi.comtandfonline.com For instance, water-insoluble α-(1→3)-D-glucan extracted from Ganoderma lucidum can be dissolved in a lithium chloride/DMSO solution and reacted with a sulfur trioxide-pyridine complex to create water-soluble sulfated derivatives. tandfonline.com Similarly, a β-glucan from Phellinus ribis has been sulfated using the chlorosulfonic acid method to yield derivatives with varying degrees of substitution (DS). nih.gov The degree of substitution, which quantifies the average number of sulfate groups per monosaccharide unit, is a critical parameter influencing the biological activity of the resulting derivative. nih.gov

Another approach involves the chemical derivatization of a fungal β-glucan, botryosphaeran, which is first modified by carboxymethylation and then subjected to sulfonylation. mdpi.com This two-step process utilizes chlorosulfonic acid with pyridine (B92270) and formamide (B127407) as the solvent system. mdpi.com The reaction conditions, such as temperature, time, and the proportion of chlorosulfonic acid, can be varied to control the degree of sulfation. mdpi.com Research has shown that sulfated derivatives of various glucans, including curdlan, grifolan, and SSG, can be prepared with DS values typically below 0.6. nih.gov The choice of the sulfating agent and reaction conditions is crucial, as reagents like CSA-DMF have been noted to produce sulfated polysaccharides with high yields and high degrees of sulfation compared to other methods. nih.gov

Molecular and Cellular Mechanisms of Action of Beta D Glucosamine Sulfate

Modulation of Intracellular Signaling Pathways in Cellular Models

Beta-D-glucosamine sulfate (B86663) exerts significant influence over crucial intracellular signaling cascades that are central to the inflammatory response. Its modulatory effects on the NF-κB and MAPK pathways have been demonstrated in various cellular models, providing insights into its potential chondroprotective and anti-inflammatory properties.

The NF-κB signaling pathway is a cornerstone of inflammatory processes, and its inhibition is a key therapeutic target. Beta-D-glucosamine sulfate has been shown to effectively inhibit this pathway through multiple mechanisms. In human osteoarthritic chondrocytes, glucosamine (B1671600) sulfate significantly inhibits NF-κB activity in a dose-dependent manner. nih.gov This inhibition is achieved by preventing the nuclear translocation of the p50 and p65 proteins, which are critical subunits of the NF-κB complex. nih.gov

Furthermore, pre-incubation of these cells with glucosamine sulfate leads to an increase in the cytoplasmic levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm. nih.gov By stabilizing IκBα, glucosamine sulfate effectively blocks the release and subsequent nuclear translocation of NF-κB, thereby preventing the transcription of NF-κB target genes involved in inflammation. This inhibitory effect on the NF-κB pathway is a central mechanism by which glucosamine sulfate exerts its anti-inflammatory effects. nih.gov

| Cellular Model | Key Findings | Reference |

| Human Osteoarthritic Chondrocytes | Dose-dependent inhibition of NF-κB activity. | nih.gov |

| Human Osteoarthritic Chondrocytes | Prevention of nuclear translocation of p50 and p65 proteins. | nih.gov |

| Human Osteoarthritic Chondrocytes | Increased cytoplasmic levels of IκBα. | nih.gov |

| Human Retinal Pigment Epithelial Cells | Inhibition of TNF-α-induced nuclear translocation of p65. | arvojournals.org |

The MAPK pathways, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase 1/2 (ERK1/2), are another set of critical signaling cascades involved in cellular responses to a variety of stimuli, including inflammatory signals. This compound has been found to modulate these pathways, although the effects can vary depending on the specific MAPK and the cellular context.

In lipopolysaccharide (LPS)-activated THP-1 macrophages, sulfated glucosamine has been shown to inhibit the activation of MAPKs. nih.gov This suggests a broad anti-inflammatory effect through the suppression of multiple pro-inflammatory signaling pathways.

Regulation of Inflammatory Processes at the Cellular Level (In vitro and Preclinical Models)

The modulatory effects of this compound on intracellular signaling pathways translate into a tangible regulation of inflammatory processes at the cellular level. This is evident in its ability to inhibit the signaling of pro-inflammatory cytokines and attenuate the expression of various inflammatory enzymes and mediators.

Interleukin-1 beta (IL-1β) is a potent pro-inflammatory cytokine that plays a pivotal role in the pathogenesis of inflammatory conditions. This compound has been demonstrated to interfere with IL-1β signaling. In human synovial MH7A cells, glucosamine downregulates the IL-1β-induced expression of numerous pro-inflammatory cytokine genes. plos.orgnih.gov Specifically, it has been shown to suppress the expression of genes for IL-6, IL-8, IL-24, and TNF-α. nih.gov

In human osteoarthritic chondrocytes, glucosamine sulfate has been observed to dramatically ameliorate the IL-1β-induced increase in IL1B gene expression. nih.gov This effect is, at least in part, mediated through the inhibition of the NF-κB pathway, which is a key downstream effector of IL-1β signaling. nih.gov

| Cellular Model | Cytokine | Effect of Glucosamine Sulfate | Reference |

| Human Synovial MH7A Cells | IL-1β | Downregulates the expression of 187 genes. | plos.orgnih.gov |

| Human Synovial MH7A Cells | IL-1β | Suppresses the expression of IL-6, IL-8, IL-24, and TNF-α genes. | nih.gov |

| Human Osteoarthritic Chondrocytes | IL-1β | Ameliorates the induced increase in IL1B gene expression. | nih.gov |

This compound has been shown to attenuate the expression and activity of several key enzymes and mediators involved in the inflammatory cascade.

Cyclooxygenase-2 (COX-2) and Prostaglandin (B15479496) E2 (PGE2): In human osteoarthritic chondrocytes stimulated with IL-1β, glucosamine sulfate inhibits the gene expression and protein synthesis of COX-2, a crucial enzyme in the production of pro-inflammatory prostaglandins. nih.gov This inhibition of COX-2 leads to a subsequent reduction in the release of Prostaglandin E2 (PGE2). nih.govnih.gov The mechanism for this appears to involve a reduction in the activity of COX-2 and the production and activity of microsomal PGE synthase-1 (mPGES-1). nih.govjrheum.org

Inducible Nitric Oxide Synthase (iNOS): Glucosamine has been identified as a novel inhibitor of inducible nitric oxide synthesis. nih.gov In cultured macrophages, it dose-dependently suppresses iNOS protein expression, leading to a decrease in nitric oxide production. nih.govresearchgate.net This effect is also observed in vivo in a rat model of inflammation. nih.gov In bovine articular cartilage explants, glucosamine can suppress the IL-1-induced mRNA expression of iNOS. nih.gov

Metalloproteinases (MMPs) and ADAM-TSs (A Disintegrin and Metalloproteinase with Thrombospondin Motifs): In IL-1-challenged bovine articular cartilage explants, glucosamine is effective in suppressing the mRNA expression of MMP-13. nih.govavma.org Furthermore, in human osteoarthritic cartilage, glucosamine sulfate has been shown to inhibit the production of stromelysin (MMP-3). bmj.com

| Enzyme/Mediator | Cellular/Tissue Model | Effect of Glucosamine Sulfate | Reference |

| Cyclooxygenase-2 (COX-2) | Human Osteoarthritic Chondrocytes | Inhibits gene expression and protein synthesis. | nih.gov |

| Prostaglandin E2 (PGE2) | Human Osteoarthritic Chondrocytes | Inhibits release. | nih.govnih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | Cultured Macrophages, Rat Model | Suppresses protein expression. | nih.govresearchgate.net |

| Inducible Nitric Oxide Synthase (iNOS) | Bovine Articular Cartilage Explants | Suppresses IL-1-induced mRNA expression. | nih.gov |

| Matrix Metalloproteinase-13 (MMP-13) | Bovine Articular Cartilage Explants | Suppresses IL-1-induced mRNA expression. | nih.govavma.org |

| Stromelysin (MMP-3) | Human Osteoarthritic Cartilage | Inhibits production. | bmj.com |

Emerging evidence suggests that beta-D-glucosamine can influence epigenetic mechanisms, which in turn regulate gene expression. Specifically, it has been shown to affect the methylation status of the IL-1β promoter. In primary human chondrocytes, inflammatory cytokines can induce a loss of methylation (demethylation) at a specific CpG site (-256) in the IL1B promoter, which is associated with a dramatic increase in IL1B gene expression. nih.govnih.gov

Treatment with glucosamine has been found to ameliorate this cytokine-induced loss of methylation. nih.govnih.gov By preventing the demethylation of the IL1B promoter, glucosamine helps to maintain a more repressed transcriptional state, thereby reducing the expression of this key pro-inflammatory cytokine. nih.govnih.gov This finding provides a novel epigenetic mechanism through which glucosamine may exert its anti-inflammatory effects.

| Gene Promoter | Cellular Model | Epigenetic Modification | Effect of Glucosamine | Reference |

| Interleukin-1 beta (IL1B) | Primary Human Chondrocytes | Cytokine-induced demethylation at the -256 CpG site. | Ameliorates the loss of methylation. | nih.govnih.gov |

Impact on Extracellular Matrix Component Metabolism (In vitro and Preclinical Models)

This compound has demonstrated significant effects on the metabolism of the extracellular matrix (ECM) in various laboratory and preclinical research settings. These studies highlight its role in promoting the synthesis of essential matrix components while inhibiting their enzymatic degradation.

Stimulation of Glycosaminoglycan and Proteoglycan Synthesis by Chondrocytes

In vitro studies using chondrocytes, the primary cells in cartilage, have shown that this compound can enhance the production of key ECM components. Specifically, it has been observed to stimulate the synthesis of proteoglycans, which are crucial for the resilience and compressive strength of cartilage. nih.govcore.ac.uk One study on human osteoarthritic chondrocytes found a statistically significant increase in proteoglycan production when treated with glucosamine sulfate, without affecting DNA synthesis or the production of type II collagen. nih.gov This anabolic effect on cartilage synthesis is a key area of its mechanism of action. nih.gov

| Model System | Observed Effect | Key Findings | References |

|---|---|---|---|

| Human Osteoarthritic Chondrocytes (in vitro) | Stimulation of Proteoglycan (PG) Production | Statistically significant increase in PG production in culture media and chondrocyte clusters. No modification of DNA synthesis or type II collagen production. | nih.gov |

| Bovine Articular Cartilage (in vitro) | Enhanced Proteoglycan Synthetic Activity | Significantly enhanced the stress response of chondrocytes, reversing decreases in synthetic activity caused by stressors like heat and enzymatic digestion. | core.ac.uk |

| Chondrocyte Culture (in vitro) | Enhanced Production of Cartilage Matrix Components | Increased production of aggrecan and type II collagen. | nih.govcore.ac.uk |

Induction of Hyaluronic Acid Production in Synovial Cells and Explants

Hyaluronic acid is a major component of synovial fluid, providing lubrication and shock absorption to the joints. Research has shown that beta-D-glucosamine can stimulate its production. In studies using human osteoarthritic synovium explants, the addition of glucosamine led to a significant increase in hyaluronic acid production. nih.govresearchgate.net This effect was observed to be more potent at lower concentrations compared to glucose. nih.govresearchgate.net

The mechanism behind this is linked to glucosamine being a primary building block for hyaluronic acid, which is a polymer of repeating disaccharide units of N-acetyl-d-glucosamine and d-glucuronic acid. nih.gov By increasing the availability of this precursor, beta-D-glucosamine may enhance the synthetic activity of hyaluronic acid synthases in synovial cells. nih.gov

Inhibition of Catabolic Enzyme Activity (e.g., Aggrecanase, Metalloproteinases)

In addition to its anabolic effects, this compound has demonstrated anti-catabolic properties by inhibiting enzymes that degrade the cartilage matrix. nih.gov Key among these are matrix metalloproteinases (MMPs) and aggrecanases (such as ADAMTS), which are responsible for the breakdown of collagen and aggrecan, respectively. nih.govnih.gov

Studies have shown that glucosamine can suppress the expression and activity of several MMPs, including MMP-1, MMP-3, and MMP-13, in human chondrocytes stimulated with inflammatory cytokines like interleukin-1 beta (IL-1β). nih.gov This inhibitory effect is thought to be mediated through the modulation of intracellular signaling pathways, such as the inhibition of mitogen-activated protein kinase (MAPK) phosphorylation. nih.gov Furthermore, glucosamine has been found to repress the gene expression of aggrecanases, which play a crucial role in the degradation of aggrecan in cartilage. avma.org

| Enzyme Type | Specific Enzymes | Observed Effect in Research Models | References |

|---|---|---|---|

| Matrix Metalloproteinases (MMPs) | MMP-1, MMP-3, MMP-9, MMP-13 | Inhibited IL-1β-induced expression in human chondrocytes; reduced activation and expression. | nih.govnih.govavma.org |

| Aggrecanases | Aggrecanase-1 (ADAMTS-4), Aggrecanase-2 (ADAMTS-5) | Suppressed IL-1-induced mRNA expression in cartilage explants. | nih.govavma.org |

Cellular Responses and Biological Activities in Research Models

The influence of this compound extends to broader cellular responses and biological activities, particularly concerning chondrocyte health and the functional modification of proteins through glycosylation.

Effects on Chondrocyte Metabolism and Viability

This compound has been shown to positively influence chondrocyte metabolism and viability under various conditions. In the presence of inflammatory mediators that can lead to chondrocyte cell death, glucosamine has demonstrated protective effects. nih.gov It can stimulate the growth of chondrocytes and stem cells, particularly in inflammatory conditions. nih.gov This suggests that it not only provides building blocks for matrix synthesis but may also help maintain a healthy population of chondrocytes responsible for matrix maintenance.

Modulation of Cellular Glycosylation Patterns Affecting Protein Function

Glycosylation, the enzymatic process of attaching glycans (sugars) to proteins, is critical for a wide range of protein functions, including folding, stability, and cell signaling. nih.gov As a fundamental amino sugar, glucosamine is a key substrate for the hexosamine biosynthesis pathway, which produces the necessary building blocks for both N-linked and O-linked glycosylation. nih.gov

By increasing the intracellular pool of these building blocks, beta-D-glucosamine can modulate cellular glycosylation patterns. This can have significant downstream effects on protein function. For example, research has shown that glucosamine can interfere with the N-linked glycosylation of specific cell surface receptors, such as CD25 on T cells, thereby altering immune cell differentiation and function. nih.govnih.gov This modulation of glycosylation can affect various signaling pathways and cellular processes, indicating a broader biological role for beta-D-glucosamine beyond its direct involvement in ECM synthesis. nih.govnih.gov

Influence on Redox and Stress Responses in Chondrocytes

This compound has been shown to modulate redox and stress responses within chondrocytes, the primary cells in cartilage. Under conditions of cellular stress, such as those induced by inflammatory cytokines or mechanical strain, chondrocytes can produce reactive oxygen species (ROS), contributing to cartilage degradation in osteoarthritis. oup.com Glucosamine sulfate appears to influence several key pathways involved in the cellular stress response.

In vitro studies on primary human chondrocytes have demonstrated that glucosamine sulfate can up-regulate the expression of Heme Oxygenase-1 (HO-1). oup.com HO-1 is an enzyme induced by various cellular stressors, and it is believed to function as a protective mechanism against cellular injury. oup.com Treatment with 10 mmol/L of glucosamine sulfate resulted in a significant up-regulation of HO-1 gene expression in human chondrocytes, with the peak effect observed after 24 hours of incubation. oup.com

Furthermore, glucosamine sulfate affects the expression of other important enzymes involved in oxidative stress. It has been shown to influence the expression of p22Phox, a subunit of the NADPH oxidase complex which is involved in ROS production. oup.com Additionally, it can modulate the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a molecule with both pro- and anti-inflammatory effects in the joint. oup.com

A pharmacoproteomic analysis of human articular chondrocytes stimulated with the inflammatory cytokine interleukin-1β (IL-1β) revealed that glucosamine sulfate alters the expression of proteins involved in redox and stress responses. nih.gov Specifically, 15% of the proteins modulated by glucosamine sulfate are related to these processes. nih.gov One key finding was the significant decrease in the antioxidant enzyme superoxide dismutase 2 (SOD2) in response to glucosamine sulfate, suggesting a drug-induced reduction of the oxidative stress caused by IL-1β. nih.gov Another significant observation is the increased expression of the chaperone GRP78, which may be a mechanism for the reported anti-inflammatory effects of glucosamine. nih.gov

Studies simulating in vivo joint stress have shown that the metabolic response of chondrocytes to glucosamine is significantly greater under stressed conditions. core.ac.uknih.gov For instance, in cartilage from aged animals subjected to pronase-induced matrix depletion or mechanical stress, exposure to glucosamine significantly enhanced the proteoglycan synthetic activity. core.ac.uknih.gov When synthetic activity was decreased by heat stress, glucosamine exposure helped to reverse or normalize it. core.ac.uknih.gov These findings suggest that glucosamine sulfate acts as a biological response modifier, enhancing the natural protective responses of chondrocytes to adverse conditions. core.ac.uknih.gov

| Gene/Protein | Effect of Glucosamine Sulfate Treatment | Observed Outcome |

|---|---|---|

| Heme Oxygenase-1 (HO-1) | Up-regulation | Peak expression after 24 hours with 10 mmol/L. oup.com |

| Superoxide Dismutase 2 (SOD2) | Significant decrease | Suggests a reduction of IL-1β-induced oxidative stress. nih.gov |

| GRP78 (Chaperone) | Remarkable increase | Potential mechanism for anti-inflammatory effects. nih.gov |

Effects on Cell Proliferation Mediated by the Hexosamine Pathway (e.g., Glomerular Mesangial Cells)

The hexosamine pathway, which produces UDP-N-acetylglucosamine, plays a role in mediating cellular responses to glucose levels. Beta-D-glucosamine can enter this pathway and influence cell behavior, such as proliferation and hypertrophy. This effect has been notably studied in glomerular mesangial cells, which are relevant to the pathology of diabetic nephropathy. nih.govnih.gov

Research on rat glomerular mesangial cells has shown that glucosamine can have a dual effect on cell proliferation depending on its concentration. nih.gov Low concentrations of glucosamine (e.g., 0.05 mM) were found to mimic the effects of high glucose (25 mM) by stimulating mesangial cell proliferation after 24 hours. nih.govresearchgate.net This proliferative effect was associated with an increase in the number of cells in the G2/M phase of the cell cycle and an increase in the proliferating cell nuclear antigen (PCNA). nih.gov

Conversely, higher concentrations of glucosamine exert an inhibitory effect on proliferation. nih.govnih.gov Concentrations from 0.25 mM to 10 mM caused apoptosis in mesangial cells after 48 hours. nih.govresearchgate.net Other studies showed that glucosamine at concentrations of 0.5 mM and 5 mM potently decreases proliferation, with the number of cells being reduced to 41% and 12% of control cells, respectively, after a 72-hour treatment period. nih.gov This decrease in proliferation is accompanied by cell hypertrophy, characterized by an increase in the protein/cell number ratio. nih.gov

The mechanism for this growth arrest involves the cell cycle. Glucosamine treatment has been found to increase the proportion of cells in the G0/G1 phase of the cell cycle. nih.gov This is linked to an increase in the expression of the cyclin-dependent kinase inhibitor p21Waf1/Cip1. nih.gov The proliferative response at lower glucosamine concentrations appears to be sensitive to rapamycin, suggesting the involvement of the mTOR signaling pathway. nih.govresearchgate.net Unexpectedly, some in vivo studies on diabetic mice have shown that glucosamine treatment can reduce mesangial expansion and the expression of fibronectin, a key component of the extracellular matrix. frontiersin.org This suggests a complex role for glucosamine in the kidney that may differ between in vitro and in vivo models. frontiersin.org

| Glucosamine Concentration | Observed Effect on Mesangial Cells | Cellular Mechanism |

|---|---|---|

| Low (e.g., 0.05 mM) | Stimulation of proliferation. nih.gov | Reduced cells in G0/G1, increased in G2/M; mTOR pathway involvement. nih.gov |

| High (0.25 mM - 10 mM) | Decreased proliferation, apoptosis, and hypertrophy. nih.govnih.gov | Cell cycle arrest in G0/G1 phase; increased p21Waf1/Cip1 expression. nih.gov |

Antioxidant Activity (e.g., DPPH)

This compound exhibits antioxidant activity, as demonstrated by its ability to scavenge free radicals in various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govmedchemexpress.com The DPPH assay is a common method used to evaluate the antioxidant capacity of compounds. mdpi.commdpi.com

Studies have shown that glucosamine can scavenge DPPH radicals in a dose-dependent manner. medchemexpress.com However, its activity is considered low compared to standard antioxidants like quercetin or Trolox. nih.gov High concentrations of glucosamine are required to achieve significant radical scavenging. For instance, one study found that a 50 mM concentration of glucosamine scavenged 87.2% of DPPH radicals. nih.gov Another study reported an IC50 value (the concentration required to scavenge 50% of the radicals) for DPPH of 21.32 mM. nih.gov

The scavenging ability of glucosamine is not limited to DPPH. It has also been shown to scavenge hydroxyl (HO•) radicals, with an IC50 of 14.04 mM, but it is less effective against superoxide (O2•−) radicals, showing only 20.5% scavenging at a 50 mM concentration. nih.govnih.gov These results indicate that while glucosamine does possess direct free radical scavenging properties, it is not a potent antioxidant in this regard. nih.gov

Future Research Directions in Beta D Glucosamine Sulfate Biochemistry

Further Elucidation of Complex Molecular Mechanisms and Signaling Pathways

While beta-D-glucosamine sulfate (B86663) is understood to be a fundamental building block for glycosaminoglycans (GAGs), the precise molecular mechanisms and signaling pathways through which it exerts its biological effects are still being actively investigated. Future research is focused on moving beyond a general understanding to a more detailed map of its interactions within the cell.

One area of intense study is its role in modulating inflammatory pathways. Glucosamine (B1671600) has been shown to reduce the levels of pro-inflammatory factors like interleukin-1 (IL-1) and tumor necrosis factor-alpha (TNF-α). mdpi.com However, the complete cascade of events following its introduction into a cell is not fully known. Research is needed to identify the primary intracellular sensors for glucosamine and its metabolites and to trace the subsequent signaling events that lead to the downregulation of these inflammatory mediators. For instance, studies have suggested that glucosamine's effects may be due to its anti-catabolic activities rather than anabolic ones, a hypothesis that warrants further exploration. scispace.com

Another key area is the impact of glucosamine on specific signaling pathways critical to cell proliferation and differentiation. Studies have indicated that glucosamine can promote the proliferation of chondrocytes, the cells responsible for cartilage formation, via the Wnt/β-catenin signaling pathway. nih.gov It appears to influence the expression of key components of this pathway, such as Wnt-4, Frizzled-2, and GSK-3β, ultimately leading to the stabilization and nuclear translocation of β-catenin. nih.gov Other research has pointed to the inhibition of the IGF-1R/Akt pathway as a mechanism by which glucosamine may affect cell growth. researchgate.net Future work must aim to integrate these findings and understand how these and potentially other pathways are interconnected in response to glucosamine sulfate. A deeper understanding of this molecular cross-talk will be essential for a complete picture of its biochemical influence.

Table 1: Investigated Signaling Pathways Influenced by Glucosamine

| Signaling Pathway | Observed Effect of Glucosamine | Key Molecules Involved | Potential Outcome |

|---|---|---|---|

| Wnt/β-catenin | Promotes pathway activity | Wnt-4, Frizzled-2, GSK-3β, β-catenin | Chondrocyte proliferation nih.gov |

| IGF-1R/Akt | Inhibits pathway activity | IGF-1R, Akt | Inhibition of cell growth researchgate.net |

| Pro-inflammatory | Reduces inflammatory response | IL-1β, TNF-α, IL-6, NO | Anti-inflammatory effects mdpi.com |

Exploration of Novel Biological Activities and Molecular Targets in vitro and in Preclinical Models

The therapeutic potential of beta-D-glucosamine sulfate is being explored beyond its established roles. In vitro studies and preclinical animal models are crucial for identifying novel biological activities and molecular targets.

In vitro research has begun to pinpoint specific molecular targets. For example, molecular docking studies have suggested that glucosamine sulfate can bind to and potentially inhibit matrix metalloproteinases (MMPs) like MMP-3 and MMP-9, which are enzymes involved in the breakdown of extracellular matrix components like cartilage. researchgate.net The same studies also indicate a binding affinity for interleukin-4 (IL-4), suggesting a role in modulating immune responses. researchgate.net Further in vitro experiments are necessary to validate these computational findings and to screen for other potential protein targets, which could reveal previously unknown functions of glucosamine sulfate.

Preclinical studies using various animal models of osteoarthritis (OA), such as rats, rabbits, and mice, have consistently shown promising results. nih.govnih.gov These studies have demonstrated that glucosamine sulfate can delay the progression of cartilage degradation and reduce synovial inflammation. nih.gov For instance, in a rat model of collagenase-induced OA, glucosamine treatment was associated with a reduction in cartilage degradation and bone resorption. mdpi.comnih.gov Future preclinical research should focus on long-term studies to confirm these effects and explore the compound's potential in other disease models beyond osteoarthritis, such as inflammatory bowel disease, where preliminary animal data suggests a beneficial role. mdpi.com These models are also essential for investigating the efficacy of glucosamine in combination with other compounds, an approach that has shown superiority over glucosamine alone in some studies. nih.gov

Table 2: Summary of Preclinical Models and Findings for Glucosamine Sulfate

| Animal Model | Type of Study | Key Findings | Reference |

|---|---|---|---|

| STR/ort Mouse | Spontaneous OA | Delayed progression and severity of cartilage lesions. | nih.gov |

| Rat | Anterior Cruciate Ligament Transection (ACLT) | Lowered cartilage degradation and synovial inflammation. | nih.gov |

| Rat | Collagenase-induced OA | Reduced cartilage degradation and bone resorption. | nih.gov |

| Rabbit | ACLT-induced OA | Potential preservation of articular cartilage integrity. | nih.gov |

Development of Advanced Analytical and Structural Elucidation Techniques for Complex Glycoconjugates

The structural complexity of glycosaminoglycans (GAGs) and other glycoconjugates derived from beta-D-glucosamine presents a significant analytical challenge. nih.gov Future progress in understanding the biochemistry of this compound is intrinsically linked to the development of more sophisticated analytical methods.

Current methods for the analysis of glucosamine itself often rely on High-Performance Liquid Chromatography (HPLC) coupled with various detectors, such as UV, Evaporative Light Scattering (ELSD), or Corona Charged Aerosol Detector (CAD). nih.govscielo.brcmes.org While effective for quantification in supplements, these methods are often insufficient for the detailed structural analysis of complex glycoconjugates in a biological matrix. scielo.br A major issue is that many GAGs lack a UV chromophore, necessitating derivatization or specialized detectors. scielo.br

Future research must focus on refining and integrating advanced analytical techniques. Capillary electrophoresis (CE) offers high resolution and sensitivity for separating charged molecules like GAGs. nih.gov Mass spectrometry (MS) is indispensable for determining the length of oligosaccharide chains and identifying specific modifications like sulfation and acetylation. nih.govmdpi.com The combination of these techniques, often in hyphenated systems like HPLC-MS, provides powerful tools for structural elucidation. mdpi.com The development of novel ionization techniques and high-resolution mass analyzers will be critical for deciphering the fine structure of GAGs, including the precise location of sulfate groups, which is crucial for their biological function. nih.govnih.gov These advanced methods will enable researchers to correlate specific GAG structures with their roles in health and disease.

Bioengineering and Synthetic Biology Applications related to Glycosaminoglycan Production and Modification

The production of specific glycosaminoglycans (GAGs) for therapeutic and research purposes is an area ripe for innovation through bioengineering and synthetic biology. Traditionally, many GAGs are extracted from animal tissues, which raises concerns about purity, contamination, and supply consistency. nih.govresearchgate.net this compound serves as a key precursor in the biosynthesis of these complex molecules. rpi.edu

Metabolic engineering offers a promising alternative for the large-scale, controlled production of GAGs. nih.gov By engineering the metabolic pathways of microorganisms like E. coli or eukaryotic cells such as Chinese Hamster Ovary (CHO) cells, it is possible to produce specific GAGs like heparosan (the precursor to heparin) and chondroitin (B13769445). rpi.edunih.gov For example, overexpressing critical enzymes involved in GAG biosynthesis in CHO cells can significantly increase the yield and modify the sulfation patterns of the produced GAGs. creative-biolabs.com Future research will likely focus on optimizing these microbial and mammalian cell factories to improve yields and reduce costs, making bioengineered GAGs a commercially viable alternative to animal-sourced products. nih.gov

Synthetic biology takes this a step further, aiming to not only replicate natural GAGs but also to create novel GAG structures with tailored biological activities. acs.org This involves the design and construction of new biological parts, devices, and systems. By using chemoenzymatic synthesis, researchers can combine the precision of enzymatic reactions with the versatility of chemical synthesis to build GAGs with defined lengths and sulfation patterns. nih.gov This approach allows for the creation of synthetic GAG mimetics that can modulate cell signaling pathways, for instance, by influencing the activity of growth factors that bind to heparan sulfate proteoglycans. researchgate.netbiologists.com The ability to synthetically modify GAGs opens the door to developing new therapeutic agents with enhanced specificity and efficacy for a wide range of diseases. nih.gov

Q & A

What standardized analytical methods are recommended for characterizing beta-D-glucosamine sulfate in experimental studies?

Basic Research Question

this compound requires rigorous characterization to ensure chemical integrity. High-performance liquid chromatography (HPLC) with UV detection is widely used, as described in USP pharmacopeial guidelines for glucosamine derivatives. For example, mobile phases combining phosphate buffers and validated column systems (e.g., Zorbax SB-L1) can resolve glucosamine sulfate from impurities . Quantitative assays should reference molecular weight adjustments (e.g., 573.31 g/mol for glucosamine sulfate sodium chloride) and validate purity via retention time comparisons .

How can researchers ensure sample purity and avoid contamination in glucosamine sulfate preparations?

Basic Research Question

Impurities often arise from sodium/potassium counterions or residual solvents. Purity assessment should include:

- Elemental analysis to confirm sulfur content (sulfate group) and chloride levels.

- Mass spectrometry to detect acetylated byproducts (common in synthetic pathways).

- HPLC validation against USP standards, ensuring ≥95% purity .

Note: The sulfate form contains ~65% pure glucosamine, necessitating adjustments in dosing calculations .

How should conflicting results in meta-analyses on glucosamine sulfate’s structural efficacy in osteoarthritis be interpreted?

Advanced Research Question

Discrepancies arise from trial heterogeneity (e.g., study design, dosing regimens). Key methodological considerations:

- Stratified analysis : Separate industry-funded vs. independent trials to assess bias .

- Joint space narrowing (JSN) : Prioritize studies using standardized radiography (e.g., fixed-flexion protocols) .

- Dose-response adjustments : Exclude subtherapeutic doses (<1,500 mg/day) to isolate true efficacy . Meta-analyses combining RCTs and cohort studies require sensitivity analyses to address confounding .

What molecular mechanisms underlie this compound’s chondroprotective effects?

Advanced Research Question

Mechanistic studies should integrate:

- Gene expression profiling (e.g., COL2A1, aggrecan) in chondrocyte cultures under inflammatory stimuli (IL-1β, TNF-α).

- Proteomic analysis to quantify extracellular matrix (ECM) synthesis (e.g., glycosaminoglycan levels via dimethylmethylene blue assays).

- Kinase activity assays to map NF-κB and MAPK pathway modulation . Contradictory in vitro vs. in vivo results necessitate 3D tissue models to simulate joint mechanics .

How does glucosamine sulfate’s stability vary under physiological conditions, and what are the implications for in vitro assays?

Basic Research Question

Stability studies should assess:

- pH-dependent degradation : Glucosamine sulfate decomposes at pH < 3, mimicking gastric acid. Use enteric-coated formulations in bioavailability studies .

- Temperature sensitivity : Store lyophilized samples at -20°C to prevent sulfate group hydrolysis .

- Solubility : Aqueous solubility (≥50 mg/mL at 25°C) makes it suitable for cell culture media, but osmolarity adjustments may be needed .

What pharmacokinetic challenges arise in translating glucosamine sulfate efficacy from animal models to humans?

Advanced Research Question

Interspecies differences in bioavailability require:

- Tracer studies with isotopically labeled glucosamine (e.g., ¹⁴C) to compare absorption rates.

- Synovial fluid sampling in large animals (e.g., equine models) to measure tissue-specific uptake.

- Allometric scaling to adjust doses from rodents to humans, accounting for metabolic rate variations .

How can dose-response relationships for glucosamine sulfate be optimized in preclinical studies?

Advanced Research Question

Dose optimization involves:

- Non-linear modeling to identify thresholds for ECM synthesis vs. anti-inflammatory effects.

- Time-course experiments : Chronic dosing (≥12 weeks) better reflects clinical outcomes than acute studies .

- Combination therapies : Test synergy with chondroitin sulfate at molar ratios of 1:1 to 2:1 .

What are the limitations of in vitro models for studying glucosamine sulfate’s bioactivity?

Basic Research Question

In vitro systems often fail to replicate joint biomechanics. Mitigate limitations by:

- Using 3D chondrocyte scaffolds with dynamic compression (e.g., 10% strain at 1 Hz).

- Supplementing media with synovial fluid components (hyaluronic acid, lubricin) .

- Validating findings against ex vivo cartilage explants .

How do methodological differences in glucosamine sulfate extraction impact research reproducibility?

Advanced Research Question

Extraction protocols vary by source (marine vs. fungal). Ensure reproducibility via:

- NMR fingerprinting to confirm sulfate group position (C6 vs. C4).

- Ion-exchange chromatography to standardize counterion composition (Na⁺/K⁺ ratios) .

- X-ray diffraction for crystalline structure validation .

What biomarkers are most reliable for assessing glucosamine sulfate’s efficacy in clinical trials?

Basic Research Question

Validated biomarkers include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.